

CHF-6550: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CHF-6550

Cat. No.: B15619393

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

CHF-6550 is an investigational, inhaled dual-pharmacology molecule characterized as a Muscarinic Antagonist and β 2-Adrenergic Agonist (MABA). Developed for the potential treatment of respiratory conditions such as Chronic Obstructive Pulmonary Disease (COPD), **CHF-6550**'s unique profile as a "soft drug" from the diphenyl hydroxyacetic esters chemical class is designed to offer localized efficacy within the lungs while minimizing systemic side effects.[1][2] This technical guide provides an in-depth analysis of the structure, function, and experimental basis of **CHF-6550**.

Core Properties and Structure

CHF-6550 is a novel compound belonging to the diphenyl hydroxyacetic esters chemotype.[2] As a "soft drug," it is engineered for high plasma protein binding and significant hepatic clearance, which contributes to a reduction in systemic exposure and potential adverse effects. [2]

Chemical Structure:

While a definitive 2D chemical structure diagram from the primary publication is not publicly available, its identity is confirmed by the Chemical Abstracts Service (CAS) number 3052116-62-5.

Mechanism of Action and Function

CHF-6550 functions as a dual-acting bronchodilator by simultaneously antagonizing the muscarinic M3 receptor and agonizing the β 2-adrenergic receptor.^[1] This complementary action targets two key pathways in the pathophysiology of bronchoconstriction.

- **Muscarinic M3 Receptor Antagonism:** By blocking the M3 receptors on airway smooth muscle, **CHF-6550** inhibits acetylcholine-induced bronchoconstriction, a primary driver of airway narrowing in COPD.
- **β 2-Adrenergic Receptor Agonism:** Activation of β 2-adrenergic receptors on airway smooth muscle cells initiates a signaling cascade that leads to muscle relaxation and bronchodilation.

The synergistic effect of this dual pharmacology is believed to provide enhanced bronchodilation compared to single-agent therapies. The signaling pathways modulated by **CHF-6550** are complex, involving downstream effectors that regulate intracellular calcium levels and smooth muscle contractility.

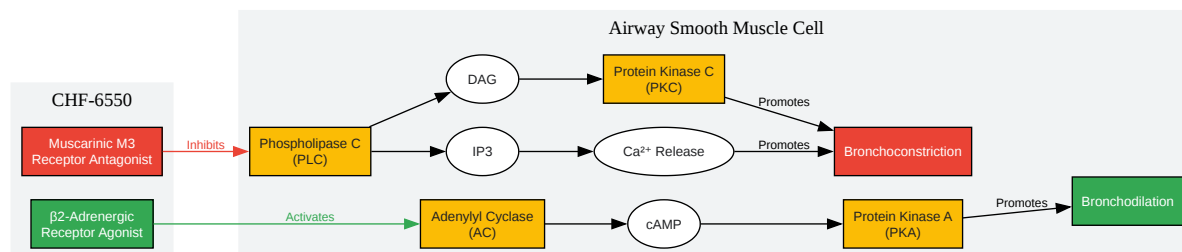
Quantitative Pharmacological Data

The following table summarizes the key in vitro potency data for **CHF-6550**.

Target	Assay Type	Value	Reference
Muscarinic M3 Receptor	pKi	9.3	^[1]
β 2-Adrenoceptor	pKi	10.6	^[1]

Signaling Pathways

The dual action of **CHF-6550** on muscarinic and β 2-adrenergic receptors converges on intracellular signaling cascades that regulate airway smooth muscle tone. The simplified diagram below illustrates the core mechanisms.



[Click to download full resolution via product page](#)

Simplified signaling pathway of **CHF-6550** in airway smooth muscle.

Experimental Protocols

The following are summaries of key experimental methodologies used in the characterization of **CHF-6550**, based on standard practices in the field and information from related studies.[2][3]

1. Radioligand Binding Assays (for Receptor Affinity)

- Objective: To determine the binding affinity of **CHF-6550** to the human muscarinic M3 and β 2-adrenergic receptors.
- Methodology:
 - Membrane preparations from cells stably expressing either the human M3 or β 2 receptor were used.
 - For the M3 receptor assay, membranes were incubated with a radiolabeled antagonist (e.g., [3H]-N-methylscopolamine) in the presence of varying concentrations of **CHF-6550**.
 - For the β 2-adrenergic receptor assay, a similar protocol was followed using a radiolabeled antagonist such as [3H]-CGP 12177.
 - After incubation, the bound and free radioligand were separated by filtration.

- The radioactivity of the filters was measured by liquid scintillation counting.
- The concentration of **CHF-6550** that inhibits 50% of the specific binding of the radioligand (IC50) was determined.
- The equilibrium dissociation constant (K_i) was calculated from the IC50 value using the Cheng-Prusoff equation.

2. Isolated Organ Bath Studies (for Functional Activity)

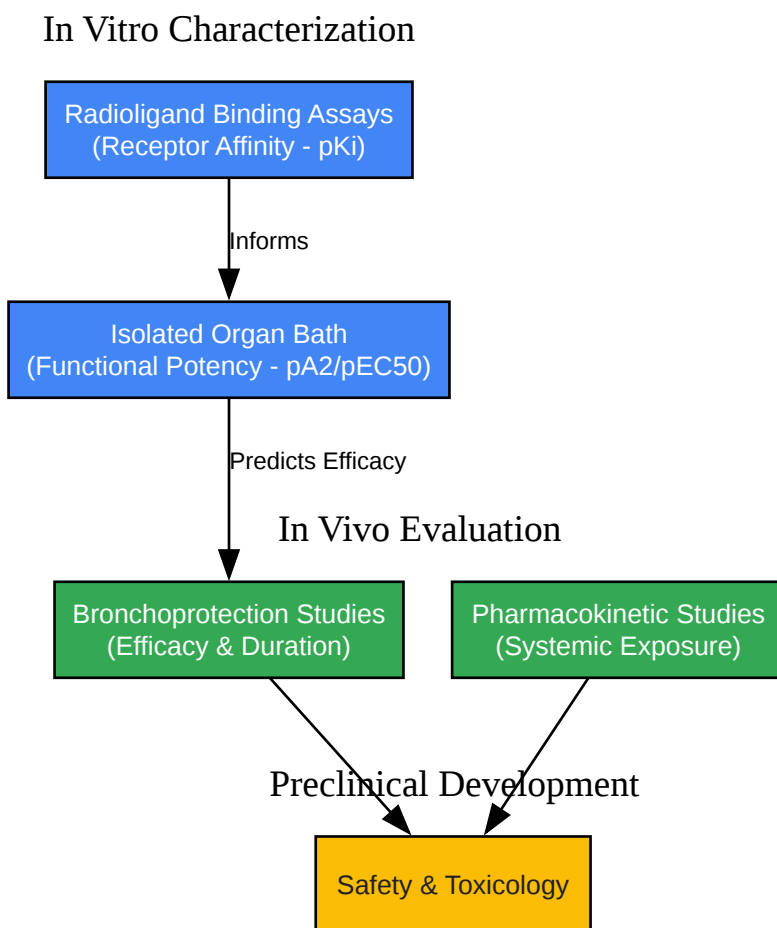
- Objective: To assess the functional antagonist and agonist activity of **CHF-6550** on airway smooth muscle.
- Methodology:
 - Tracheal tissues were isolated from guinea pigs.
 - The tracheas were cut into rings and mounted in organ baths containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).
 - Changes in tissue tension were measured using isometric force transducers.
 - To assess muscarinic antagonist activity, cumulative concentration-response curves to a contractile agonist (e.g., carbachol) were generated in the absence and presence of increasing concentrations of **CHF-6550**.
 - To evaluate β₂-agonist activity, tissues were pre-contracted with an agent like histamine or methacholine, and then cumulative concentration-response curves to **CHF-6550** were generated to measure relaxation.
 - Potency (pA₂ for antagonists, pEC₅₀ for agonists) and efficacy were calculated from these curves.

3. In Vivo Bronchoprotection Studies

- Objective: To evaluate the in vivo efficacy and duration of action of **CHF-6550** in preventing bronchoconstriction.

- Methodology:
 - Animal models, typically guinea pigs or rats, were used.
 - The animals were anesthetized, and their respiratory function (e.g., airway resistance) was monitored.
 - **CHF-6550** was administered via inhalation or intratracheal instillation.
 - At various time points after dosing, a bronchoconstrictor agent (e.g., acetylcholine or histamine) was administered intravenously or by inhalation.
 - The ability of **CHF-6550** to inhibit the bronchoconstrictor response was measured.
 - Dose-response relationships and the duration of the protective effect were determined.

Experimental Workflow Diagram:



[Click to download full resolution via product page](#)

General workflow for the preclinical evaluation of **CHF-6550**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]

- To cite this document: BenchChem. [CHF-6550: A Comprehensive Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15619393#structure-and-function-of-chf-6550]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com